molecular formula C9H11N3S B2461652 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine CAS No. 1247201-57-5

2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine

Cat. No.: B2461652
CAS No.: 1247201-57-5
M. Wt: 193.27
InChI Key: NQVJDCMYNBTPHY-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine is a heterocyclic compound that contains both pyrazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine typically involves the reaction of pyrazole derivatives with thiophene derivatives under specific conditions. One common method includes the use of hydrazine derivatives and thiophene carboxaldehyde in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts such as palladium or rhodium complexes are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and thiophene derivatives, which can have different biological activities and properties .

Scientific Research Applications

2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-1-yl)pyridine
  • 2-(1H-Pyrazol-1-yl)benzene
  • 2-(1H-Pyrazol-1-yl)thiophene

Uniqueness

2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethan-1-amine is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile interactions with biological targets and can lead to a wide range of biological activities .

Properties

IUPAC Name

2-pyrazol-1-yl-2-thiophen-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-6-9(8-2-5-13-7-8)12-4-1-3-11-12/h1-5,7,9H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVJDCMYNBTPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CN)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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